molecular formula C30H40Cl2N4 B2731566 N1,N10-bis(2-methylquinolin-4-yl)decane-1,10-diamine dihydrochloride CAS No. 19056-27-0

N1,N10-bis(2-methylquinolin-4-yl)decane-1,10-diamine dihydrochloride

Cat. No. B2731566
CAS RN: 19056-27-0
M. Wt: 527.58
InChI Key: CISJAMOGZOPJCH-UHFFFAOYSA-N
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Description

“N1,N10-bis(2-methylquinolin-4-yl)decane-1,10-diamine dihydrochloride” is a chemical compound with the CAS Number: 19056-27-0 . It has a molecular weight of 527.58 and is typically available in powder form .

Scientific Research Applications

Biological Activity and Drug Design The synthesis and evaluation of compounds structurally similar to N1,N10-bis(2-methylquinolin-4-yl)decane-1,10-diamine dihydrochloride have been extensively studied for their biological activities. Ghanei et al. (2016) synthesized derivatives that showed potential as human AKT1 inhibitors, indicating applications in cancer treatment and drug design Synthesis and Docking Analysis of New Heterocyclic System N1, N4-bis (2-chloroquinolin-3-yl) methylene) benzene-1, 4-diamine as Potential Human AKT1 Inhibitor.

Polymerization Catalysts In the field of polymer science, derivatives of similar ligands have been utilized to catalyze ethylene polymerization. Zhang et al. (2011) demonstrated that coordination complexes with ligands related to N1,N10-bis(2-methylquinolin-4-yl)decane-1,10-diamine dihydrochloride exhibit high activities in ethylene polymerization, suggesting potential industrial applications Synthesis, Characterization, and Ethylene Polymerization Behavior of 8-(Nitroarylamino)-5,6,7-trihydroquinolylnickel Dichlorides.

Antimalarial and Antiviral Activities Compounds structurally akin to N1,N10-bis(2-methylquinolin-4-yl)decane-1,10-diamine dihydrochloride have shown significant promise in the treatment of infectious diseases. A study by Ismail et al. (1998) on aryl-bridged bis-quinolines demonstrated potent antimalarial activity in vivo, suggesting the potential of such compounds in developing new antimalarial drugs Novel Aryl‐bis‐quinolines with Antimalarial Activity In‐vivo.

Antibacterial Applications Patel and Patel (2011) synthesized coordination polymers using a bis (bidentate) ligand, potentially similar in functionality to N1,N10-bis(2-methylquinolin-4-yl)decane-1,10-diamine dihydrochloride, and evaluated their antibacterial activity against plant pathogens, highlighting the importance of such compounds in the development of new antibacterial agents Synthesis, Characterization and In Vitro Antibacterial Activity of Coordination Polymers Based on Bis Bidentate Ligand.

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N4.2ClH/c1-23-21-29(25-15-9-11-17-27(25)33-23)31-19-13-7-5-3-4-6-8-14-20-32-30-22-24(2)34-28-18-12-10-16-26(28)30;;/h9-12,15-18,21-22H,3-8,13-14,19-20H2,1-2H3,(H,31,33)(H,32,34);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISJAMOGZOPJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NCCCCCCCCCCNC3=CC(=NC4=CC=CC=C43)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N10-bis(2-methylquinolin-4-yl)decane-1,10-diamine dihydrochloride

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